
(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-bromofuran-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Pharmacological Evaluation
Compounds structurally similar to (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-bromofuran-2-yl)methanone have been evaluated pharmacologically. For instance, a series of (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives were identified as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists, showing promise in analgesic effects. These compounds demonstrated significant analgesic effect in mechanical hyperalgesia models, indicating their potential in pain management (Tsuno et al., 2017).
Structure and Molecular Interactions
Intramolecular Interactions
Research into compounds with similar structures has revealed intricate molecular interactions. The structure of a related complex, fac-[(ppyEt)Re(CO)3Br], derived from pyrroline-pyrazolyl-pyridazine, displays a non-regular octahedron around the rhenium(I) center, defining an intramolecular hydrogen bond. This bond, along with C—H···O≡C and N—H···O≡C interactions, contributes to the coplanarity of certain molecular fragments (Saldías et al., 2020).
Antimicrobial Activity
Synthesis and Antimicrobial Properties
Compounds analogous to this compound have been synthesized and evaluated for their antimicrobial properties. For example, new pyridine derivatives were synthesized and showed variable and modest activity against investigated strains of bacteria and fungi, suggesting potential antimicrobial applications (Patel, Agravat, & Shaikh, 2011).
Anticancer and Antituberculosis Activities
Anticancer and Antituberculosis Studies
Research into structurally similar compounds has shown promising anticancer and antituberculosis activities. For instance, novel piperazin-1-yl methanone derivatives exhibited significant in vitro anticancer activity against human breast cancer cell lines and notable antituberculosis activity, highlighting their therapeutic potential (Mallikarjuna, Padmashali, & Sandeep, 2014).
Propriétés
IUPAC Name |
[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-(5-bromofuran-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BrN5O2/c20-16-6-5-15(27-16)19(26)25-13-11-24(12-14-25)18-8-7-17(21-22-18)23-9-3-1-2-4-10-23/h5-8H,1-4,9-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMGYPVURVIGPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(O4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
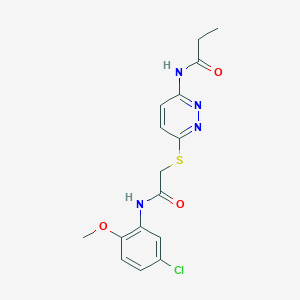
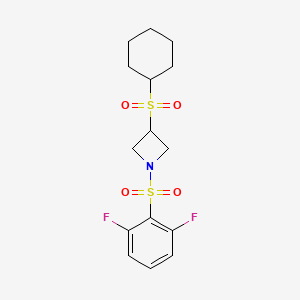
![Tert-butyl N-[(1R)-2-methyl-1-[(2R)-oxiran-2-yl]propyl]carbamate](/img/structure/B2406901.png)
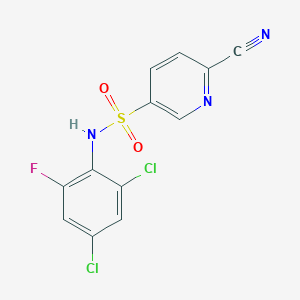

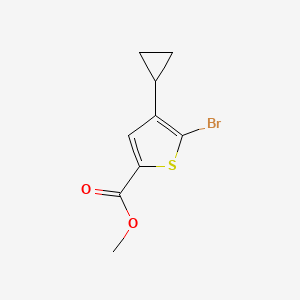
![2-(benzo[d][1,3]dioxol-5-yl)-N-(isochroman-3-ylmethyl)-N-methylacetamide](/img/structure/B2406907.png)
![2-amino-N-cyclopropyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2406909.png)
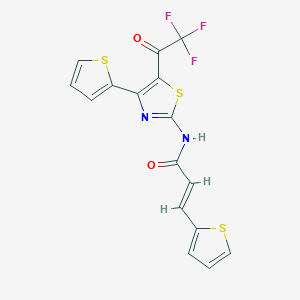
![N-Hydroxy-3-(3H-imidazo[4,5-b]pyridin-2-yl)benzimidamide](/img/structure/B2406911.png)
![5-((4-methoxyphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2406912.png)

![[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl 1-methyl-4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylate](/img/structure/B2406914.png)

